molecular formula C7H8FNO2 B12092872 (2-Fluoro-4-methoxypyridin-3-yl)methanol

(2-Fluoro-4-methoxypyridin-3-yl)methanol

Cat. No.: B12092872
M. Wt: 157.14 g/mol
InChI Key: IZNABQBJQIPCMP-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methoxypyridin-3-yl)methanol typically involves the reaction of 2-fluoro-4-methoxypyridine with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the methanol group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-Fluoro-4-methoxypyridin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-methoxypyridin-3-yl)methanol
  • (2-fluoro-3-methoxypyridin-4-yl)methanol
  • (3-Methoxypyridin-2-yl)methanol

Uniqueness

(2-Fluoro-4-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

(2-fluoro-4-methoxypyridin-3-yl)methanol

InChI

InChI=1S/C7H8FNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-3,10H,4H2,1H3

InChI Key

IZNABQBJQIPCMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)F)CO

Origin of Product

United States

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